Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring, and they have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in question features a methyl ester functional group and an additional benzyl and chloro substituent, which may enhance its pharmacological profile.
This compound can be classified under organic compounds, specifically as an ester derived from the reaction of a quinoxaline derivative with propanoic acid. Its synthesis and potential applications in medicinal chemistry are of particular interest in research settings.
The synthesis of methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can be approached through several methods:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time to maximize yield and purity. For example, using microwave irradiation has been shown to enhance reaction rates and yields in similar syntheses.
Key structural data includes:
These reactions typically require careful control of stoichiometry and conditions to prevent side reactions. For instance, using excess methanol can drive the equilibrium towards ester formation.
The mechanism of action for methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate likely involves interaction with specific biological targets:
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has potential applications in:
This synthetic quinoxaline derivative features a complex polyheterocyclic structure with systematic IUPAC name methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. It is registered under multiple identifiers including CAS 2059966-89-9 and 568544-00-3, with the molecular formula C₁₉H₁₇ClN₂O₃ and molecular weight 356.81 g/mol [3] [5] [8]. The structure integrates a dihydroquinoxalinone core (3,4-dihydro-3-oxoquinoxaline) N-substituted with a benzyl group at position 4, chloro-substituted at position 7, and further functionalized at position 2 with a three-carbon propanoate chain terminating in a methyl ester. The SMILES notation (O=C(OC)CCC1=NC2=C(C=CC(Cl)=C2)N(CC3=CC=CC=C3)C1=O) precisely encodes this connectivity [4] [8], while the InChIKey (VXBLZBWPLSSLLO-UHFFFAOYSA-N) provides a standardized cryptographic hash for database searching [3] [5]. X-ray crystallography of closely related esters confirms the near-planar fused ring system and rotational flexibility of the propanoate chain [10], with the ester carbonyl adopting orientations conducive to intermolecular hydrogen bonding.
Table 1: Structural Identification Data
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Numbers | 2059966-89-9, 568544-00-3 | [3] [8] |
Molecular Formula | C₁₉H₁₇ClN₂O₃ | [3] [8] |
Molecular Weight | 356.81 g/mol | [3] [5] |
InChIKey | VXBLZBWPLSSLLO-UHFFFAOYSA-N | [3] [5] |
SMILES | O=C(OC)CCC1=NC2=C(C=CC(Cl)=C2)N(CC3=CC=CC=C3)C1=O | [4] [8] |
Alternative Names | 3-(4-Benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)-propionic acid methyl ester; Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | [8] |
Quinoxaline derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile biological activities and structural mimicry of natural heterocycles. The dihydroquinoxalin-3(4H)-one core of this compound exhibits reduced aromaticity compared to fully conjugated quinoxalines, enhancing its hydrogen-bonding capacity and conformational flexibility [7]. Patent literature extensively documents structurally similar quinoxalinones as glycogen phosphorylase inhibitors with therapeutic potential for diabetes and obesity [7]. The specific substitution pattern at positions 2, 4, and 7 in this methyl ester derivative aligns with established structure-activity relationships (SAR), where N4-benzylation enhances lipophilicity and membrane permeability, while the C7-chloro substituent provides electronic modulation of the aromatic system. The propanoate ester at C2 serves as a synthetic handle for further derivatization into amides or carboxylic acid bioisosteres, as demonstrated by the existence of its hydrolyzed counterpart (3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, CAS 568543-95-3) [4] [6].
The strategic placement of functional groups creates a multifunctional pharmacophore with balanced electronic and steric properties:
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Position | Electronic Effect | Steric/Binding Role | Biological Implications |
---|---|---|---|---|
Benzyl | N4 | Moderate π-donor (+I) | Enables π-π stacking; shields lactam | Enhances lipophilicity & bioavailability |
Chloro | C7 | Strong σ-withdrawer (-I, -R) | Ortho steric constraint | Modulates ring electronics & reactivity |
Propanoate Ester | C2 | Carbonyl π-acceptor | Flexible tether for conjugation | Prodrug potential; metabolic handle |
Quinoxaline chemistry originated with the parent heterocycle's synthesis in the late 19th century, but medicinal exploration accelerated in the 1960s with discoveries of antibiotic quinoxalines. The dihydro-3-oxoquinoxaline subclass emerged as particularly valuable due to improved solubility and reduced toxicity profiles compared to fully aromatic analogs [7]. Patent activity surged in the early 2000s with discoveries of their enzyme inhibitory properties, notably exemplified by WO2005067932A1 which disclosed (3-oxo-3,4-dihydroquinoxalin-2-ylamino)-benzamides as potent glycogen phosphorylase inhibitors for diabetes management [7]. The structural evolution toward C2-alkanoic acid/ester derivatives like the subject compound represents a strategic shift from aminobenzamide substituents to non-aromatic tethers, potentially reducing metabolic liabilities while retaining target affinity. The incorporation of chloro substituents at C7 became prevalent following QSAR studies indicating enhanced potency, possibly through modulation of ring electronics or induction of favorable binding conformations. Current synthetic approaches focus on modular assembly via cyclocondensation reactions of o-phenylenediamines with α-functionalized carbonyls, enabling efficient introduction of the propanoate ester chain at C2 [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: